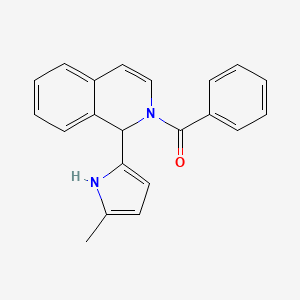
(1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(5-Methyl-1H-pyrrol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone, also known as a derivative of isoquinoline and pyrrole, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.
The chemical formula for the compound is C15H12N2O, with a molecular weight of 252.27 g/mol. Its structure features an isoquinoline moiety linked to a pyrrole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C15H12N2O |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research has indicated that compounds containing pyrrole and isoquinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Certain derivatives have displayed promising results against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition of fungal growth .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing pyrrole and isoquinoline derivatives highlighted the biological evaluation of these compounds. The synthesized derivatives were tested for their antimicrobial efficacy, revealing that modifications on the phenyl ring significantly influenced their activity. The most potent derivatives exhibited broad-spectrum antimicrobial effects .
Study 2: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship of related compounds found that electron-donating and electron-withdrawing groups on the aromatic rings enhanced biological activity. For example, adding hydroxyl or halogen substituents improved antimicrobial potency against Gram-positive and Gram-negative bacteria .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli; MIC 0.0039 - 0.025 mg/mL |
| Antifungal Activity | Active against C. albicans; MIC values < 0.05 mg/mL |
| Structure-Activity Relationship | Modifications on phenyl ring enhance activity |
Properties
CAS No. |
52809-61-7 |
|---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[1-(5-methyl-1H-pyrrol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-11-12-19(22-15)20-18-10-6-5-7-16(18)13-14-23(20)21(24)17-8-3-2-4-9-17/h2-14,20,22H,1H3 |
InChI Key |
GAIMUANEUDLECB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















